molecular formula C12H16 B14619099 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl CAS No. 60729-30-8

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl

Cat. No.: B14619099
CAS No.: 60729-30-8
M. Wt: 160.25 g/mol
InChI Key: LQCOQEHQUPKMBA-UHFFFAOYSA-N
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Description

Tricyclo[5210(26)]deca-3,8-diene, 1,4-dimethyl is a complex organic compound with the molecular formula C12H16 It is a derivative of dicyclopentadiene, characterized by its tricyclic structure and the presence of two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl typically involves the dimerization of methylcyclopentadiene. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the tricyclic structure. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

    Reduction: Hydrogenation reactions can reduce the double bonds in the compound, converting it to a more saturated tricyclic structure.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxygenated derivatives, such as alcohols or ketones.

    Reduction: Saturated tricyclic hydrocarbons.

    Substitution: Halogenated tricyclic compounds.

Scientific Research Applications

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, resins, and advanced materials.

Mechanism of Action

The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,3-dimethyl

Uniqueness

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl is unique due to the specific positioning of the methyl groups at the 1 and 4 positions. This structural variation can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.

Properties

CAS No.

60729-30-8

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,4-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-4,6,9-11H,5,7H2,1-2H3

InChI Key

LQCOQEHQUPKMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C1)C3CC2(C=C3)C

Origin of Product

United States

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